N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydroxyl, nitro, and furan groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves interactions with specific molecular targets. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- **N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
N-[(1E)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C27H20N4O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)-3-[(2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H20N4O6/c32-24-9-5-4-8-20(24)16-23(29-26(33)19-6-2-1-3-7-19)27(34)30-28-17-22-14-15-25(37-22)18-10-12-21(13-11-18)31(35)36/h1-17,32H,(H,29,33)(H,30,34)/b23-16+,28-17+ |
InChI Key |
SFWBHLYJZNERSI-HUMORHPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2O)/C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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